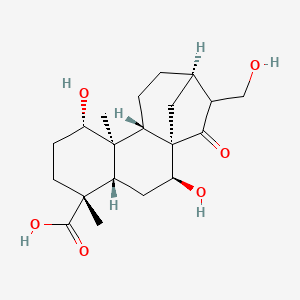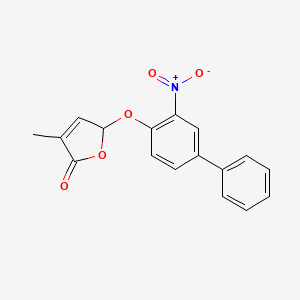
FFA3-Antagonist-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FFA3-Antagonist-6 is a PAM-antagonist of the function of C3 at FFA3.
Aplicaciones Científicas De Investigación
FFA3 Activation in Gastrointestinal Health
- Prevention of NSAID-Induced Enteropathy : The activation of FFA3 has been shown to stimulate duodenal bicarbonate secretion and prevent nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy via the glucagon-like peptide-2 (GLP-2) pathway in rats. This suggests potential therapeutic applications for conditions caused by NSAID usage (Said et al., 2016).
Neural and Neurological Applications
- Modulation of N-Type Calcium Channels : Beta-hydroxybutyrate, acting as an agonist for FFA3, modulates N-type calcium channels in rat sympathetic neurons. This indicates a role for FFA3 in the nervous system, potentially influencing autonomic function (Won et al., 2013).
Endocrinology and Metabolism
- Influence on Insulin Secretion and Glucose Tolerance : The loss of FFA2 and FFA3 increases insulin secretion and improves glucose tolerance in type 2 diabetes. This suggests a role for FFA3 in metabolic homeostasis and its potential as a therapeutic target in metabolic diseases (Tang et al., 2015).
Pharmacology and Drug Development
Development of Novel Allosteric Ligands : Research on hexahydroquinolone-3-carboxamides has led to the discovery of compounds acting as positive allosteric modulators (PAMs) of FFA3. These studies aid in understanding the complex pharmacology of FFA3 and its potential in therapeutic settings (Hudson et al., 2014).
Potential in Treating Type 2 Diabetes : FFA3 is considered a potential clinical target for type 2 diabetes treatment, with ongoing drug development programs aiming to improve the safety and effectiveness of FFA3 receptor agonists (Watterson et al., 2014).
Probe-Dependent Modulators : The discovery of probe-dependent negative allosteric modulators of FFA4, related to FFA3, highlights the nuances in receptor function and the potential for targeted therapeutic development (Watterson et al., 2017).
Propiedades
Nombre del producto |
FFA3-Antagonist-6 |
|---|---|
Fórmula molecular |
C30H28N2O3 |
Peso molecular |
464.57 |
Nombre IUPAC |
2-Methyl-5-oxo-4-(3-phenoxyphenyl)-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H28N2O3/c1-19-10-6-7-15-24(19)32-30(34)27-20(2)31-25-16-9-17-26(33)29(25)28(27)21-11-8-14-23(18-21)35-22-12-4-3-5-13-22/h3-8,10-15,18,28,31H,9,16-17H2,1-2H3,(H,32,34) |
Clave InChI |
WGIFMODFDRLRFB-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3=CC=CC(OC4=CC=CC=C4)=C3)NC5=CC=CC=C5C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FFA3Antagonist-6; FFA3-Antagonist6; FFA3Antagonist6; FFA3-Antagonist-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol](/img/structure/B1192750.png)
